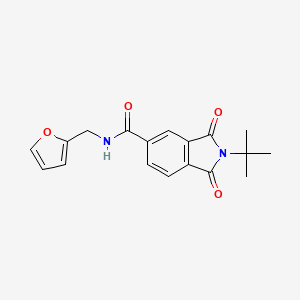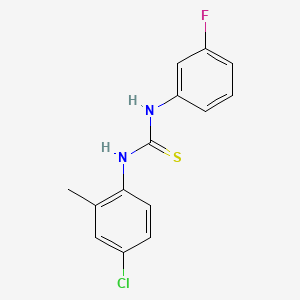
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Mecanismo De Acción
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its inhibitory effect on PLD by binding to the enzyme and preventing its activation. PLD is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide binds to the active site of PLD and prevents the enzyme from catalyzing this reaction, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit cell migration, proliferation, and differentiation, which are critical processes involved in various diseases. 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory diseases. Additionally, 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a potent inhibitor of PLD, which makes it a valuable tool for studying the role of PLD in various cellular processes. 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide also has some limitations. It has been shown to be relatively unstable in aqueous solutions, which makes it challenging to use in some experiments. Additionally, 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential area of research is the development of more stable analogs of 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide that can be used in aqueous solutions. Another potential area of research is the development of more selective inhibitors of PLD that do not have off-target effects. Additionally, 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide could be used in combination with other drugs to enhance its therapeutic potential. Finally, the role of PLD in various diseases could be further investigated to identify potential targets for therapeutic intervention.
Métodos De Síntesis
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multistep process that involves the reaction of various reagents to produce the final product. The synthesis of 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide involves the use of tert-butylamine, 2-furylacrolein, and phthalic anhydride as starting materials, which are then reacted with different solvents and reagents to produce the final product. The synthesis of 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PLD, which makes it a valuable tool for studying the role of PLD in various cellular processes. 2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been used to investigate the role of PLD in cell migration, proliferation, and differentiation. It has also been used to study the role of PLD in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
2-tert-butyl-N-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2,3)20-16(22)13-7-6-11(9-14(13)17(20)23)15(21)19-10-12-5-4-8-24-12/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGCPFMYXJEQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole](/img/structure/B5763049.png)